Des(methoxycarbonyl) Febantel

Description

BenchChem offers high-quality Des(methoxycarbonyl) Febantel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des(methoxycarbonyl) Febantel including the price, delivery time, and more detailed information at info@benchchem.com.

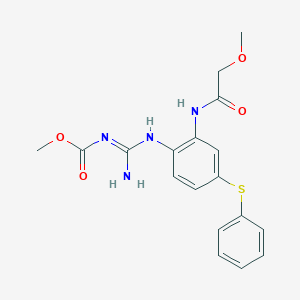

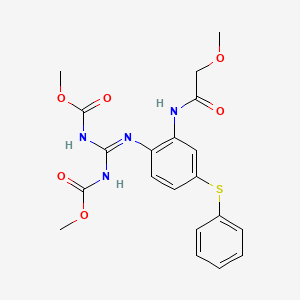

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUWUQNLCHLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524196 | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-58-9 | |

| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Des(methoxycarbonyl) Febantel: A Comprehensive Technical Guide on its Chemical Structure and Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of veterinary medicine, the anthelmintic drug Febantel holds a significant position in the control of gastrointestinal nematodes in livestock.[1][2] Febantel itself is a pro-drug, meaning it is metabolized within the animal's body into its active forms, primarily fenbendazole and oxfendazole.[3][4][5][6] The purity and impurity profile of any active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. This technical guide delves into the chemical identity of a key impurity, Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A. Understanding the structure, formation, and analytical characterization of such impurities is critical for drug development professionals and researchers to ensure the quality and safety of Febantel formulations.

Chemical Identity and Structure of Des(methoxycarbonyl) Febantel

Des(methoxycarbonyl) Febantel is a compound structurally related to Febantel, characterized by the absence of one of the two methoxycarbonyl groups present in the parent molecule.[7][8]

Table 1: Chemical Identifiers for Des(methoxycarbonyl) Febantel

| Identifier | Value | Source(s) |

| IUPAC Name | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | [7][] |

| Synonyms | Febantel impurity A [EP], [Imino[[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]amino]methyl]carbamic Acid Methyl Ester | [7][8][10][11] |

| CAS Number | 92088-58-9 | [7][8][][10][11][12][13] |

| Molecular Formula | C18H20N4O4S | [7][8][][10][11][12] |

| Molecular Weight | 388.44 g/mol | [8][10][12] |

| SMILES | COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | [7][][12] |

The structural difference between Febantel and Des(methoxycarbonyl) Febantel is crucial. Febantel possesses two methoxycarbonyl groups attached to its guanidino moiety, whereas Des(methoxycarbonyl) Febantel has only one. This distinction is best visualized through their respective chemical structures.

Figure 1: 2D chemical structures of Febantel and Des(methoxycarbonyl) Febantel.

Formation and Significance as an Impurity

Des(methoxycarbonyl) Febantel is recognized as a process-related impurity in the synthesis of Febantel.[7][8] Its formation can potentially occur during the manufacturing process of Febantel, which involves the condensation of 2-amino-5-thiophenyl-(2-methoxy) acetanilide with a guanidinylating agent.[14][15] Incomplete reaction or side reactions during the introduction of the two methoxycarbonyl groups can lead to the formation of this mono-substituted impurity.

The presence of impurities like Des(methoxycarbonyl) Febantel can impact the overall purity, stability, and potentially the safety and efficacy of the final drug product. Therefore, its levels are strictly controlled within specified limits as per pharmacopeial standards. The European Pharmacopoeia (EP) lists it as "Febantel impurity A".[7][10][11]

The Metabolic Fate of Febantel

To understand the context of Des(methoxycarbonyl) Febantel, it is essential to grasp the metabolic pathway of the parent drug. Febantel is rapidly metabolized in vivo. The primary metabolic transformations involve cyclization to form fenbendazole, which is a potent anthelmintic itself. Fenbendazole can be further oxidized to oxfendazole (the sulfoxide metabolite) and oxfendazole sulfone.[3][5][16][17]

Caption: Simplified metabolic pathway of Febantel.

While fenbendazole and oxfendazole are the major and well-characterized active metabolites, the role of Des(methoxycarbonyl) Febantel as a direct metabolite is less defined in the available literature. It is primarily considered a manufacturing impurity.

Analytical Characterization

The identification and quantification of Des(methoxycarbonyl) Febantel in Febantel API and its formulations are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[2][4][16][17][18]

Exemplary HPLC Method for Impurity Profiling

The following protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.

Objective: To separate and quantify Des(methoxycarbonyl) Febantel (Febantel Impurity A) from Febantel and other related substances.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector or a Diode Array Detector (DAD).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where both Febantel and the impurity have significant absorbance, for instance, 290 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the Febantel sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Dilute the solution to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections of a standard solution.

Identification and Quantification:

-

Identification: The retention time of the peak corresponding to Des(methoxycarbonyl) Febantel in the sample chromatogram should match that of a qualified reference standard of Des(methoxycarbonyl) Febantel.

-

Quantification: The amount of the impurity can be calculated using the area of the peak from the chromatogram and comparing it to the area of the peak of a known concentration of the reference standard.

Conclusion

Des(methoxycarbonyl) Febantel is a critical process-related impurity of the anthelmintic drug Febantel. Its chemical structure, characterized by the presence of a single methoxycarbonyl group on the guanidino moiety, has been unequivocally established. For professionals in drug development and quality control, a thorough understanding of this impurity's formation, along with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and regulatory compliance of Febantel products. Continued research into the impurity profiles of established drugs like Febantel remains a cornerstone of pharmaceutical science, safeguarding both animal and public health.

References

-

COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). FEBANTEL. SUMMARY REPORT (3). Retrieved from [Link]

-

Veeprho. (n.d.). Febantel EP Impurity C | CAS 43210-67-9. Retrieved from [Link]

-

PubChem. (n.d.). Des(methoxycarbonyl) Febantel. Retrieved from [Link]

- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.

-

PharmaCompass. (n.d.). Febantel | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Febantel. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Febantel-impurities. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]

-

Quality Control Chemicals (QCC). (n.d.). Febantel EP Impurity A. Retrieved from [Link]

-

PubChem. (n.d.). Febantel. Retrieved from [Link]

- Mahajan, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.

- Delatour, P., et al. (1985). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. American Journal of Veterinary Research, 46(6), 1399-1402.

-

FAO. (n.d.). Febantel. Retrieved from [Link]

- Souhaili-el, A., et al. (1988). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Journal of Veterinary Pharmacology and Therapeutics, 11(2), 123-128.

-

INCHEM. (n.d.). 733. Febantel (WHO Food Additives Series 29). Retrieved from [Link]

Sources

- 1. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 733. Febantel (WHO Food Additives Series 29) [inchem.org]

- 7. Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Quality Control Chemicals (QCC) [qcchemical.com]

- 12. biosynth.com [biosynth.com]

- 13. Des(Methoxycarbonyl) Febantel CAS#: 92088-58-9 [m.chemicalbook.com]

- 14. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]

- 15. A Process For Preparation Of Febantel [quickcompany.in]

- 16. jfda-online.com [jfda-online.com]

- 17. fao.org [fao.org]

- 18. veeprho.com [veeprho.com]

An In-depth Technical Guide to Des(methoxycarbonyl) Febantel (Febantel Impurity A)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Des(methoxycarbonyl) Febantel, a significant impurity and degradation product of the broad-spectrum anthelmintic drug, Febantel. This document is designed to serve as a critical resource for researchers, quality control analysts, and drug development professionals working with Febantel and related benzimidazole compounds. By elucidating the chemical identity, formation pathways, and analytical methodologies for this impurity, this guide aims to support robust drug development, formulation, and quality assurance processes. The information presented herein is a synthesis of published scientific literature and established chemical principles, ensuring a high degree of technical accuracy and practical relevance.

Introduction: The Significance of Impurity Profiling in Drug Development

In the realm of pharmaceutical sciences, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Regulatory bodies worldwide mandate stringent control over impurities, as they can impact the safety, efficacy, and stability of the final drug product. Febantel, a pro-drug that is metabolized in vivo to the active anthelmintic agents fenbendazole and oxfendazole, is widely used in veterinary medicine.[1] During its synthesis, storage, or under certain physiological conditions, Febantel can degrade, leading to the formation of various related substances.

One such critical impurity is Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A.[2] Understanding the physicochemical properties of this compound is paramount for several reasons:

-

Analytical Method Development: Knowledge of its properties is essential for developing and validating robust analytical methods for its detection and quantification.

-

Forced Degradation Studies: It serves as a marker in forced degradation studies to understand the stability of Febantel under various stress conditions.

-

Reference Standard Characterization: A well-characterized standard of Des(methoxycarbonyl) Febantel is necessary for accurate impurity profiling.

-

Toxicological Assessment: Characterization is the first step towards assessing any potential toxicological impact of the impurity.

This guide provides an in-depth exploration of Des(methoxycarbonyl) Febantel, from its fundamental chemical structure to practical experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

Des(methoxycarbonyl) Febantel is structurally similar to the parent drug, Febantel, with the key difference being the absence of one of the methoxycarbonyl groups on the guanidino moiety.

| Identifier | Value | Source |

| Systematic Name | Methyl [[2-[(methoxyacetyl)amino]-4-(phenylsulfanyl)phenyl]carbamimidoyl]carbamate | PubChem[3] |

| Synonyms | Febantel Impurity A, Febantel USP Related Compound A | Simson Pharma[4] |

| CAS Number | 92088-58-9 | PubChem[3] |

| Molecular Formula | C₁₈H₂₀N₄O₄S | PubChem[3] |

| Molecular Weight | 388.44 g/mol | PubChem[3] |

Structural Elucidation

The structure of Des(methoxycarbonyl) Febantel is depicted below:

Figure 1: Chemical Structure of Des(methoxycarbonyl) Febantel.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Des(methoxycarbonyl) Febantel is crucial for its isolation, characterization, and for developing control strategies.

| Property | Value | Comments and References |

| Appearance | White to off-white solid | Inferred from supplier data. |

| Melting Point | 174-177 °C | From supplier data. Another source reports 196 °C. Experimental verification is recommended. |

| Solubility | Water: Practically insoluble (predicted).Organic Solvents: Likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Methanol. Sparingly soluble in less polar solvents like Acetonitrile and Ethanol.[5][6] | Based on the solubility of related benzimidazole carbamates. Experimental determination is necessary for quantitative data. |

| pKa | 8.66 ± 0.46 (Predicted) | The guanidino group is expected to be the most basic center. |

| LogP | 2.7 (Predicted) | Indicates moderate lipophilicity. |

Formation and Synthesis

Des(methoxycarbonyl) Febantel is primarily formed as a degradation product of Febantel, particularly under alkaline conditions.

Formation via Alkaline Hydrolysis of Febantel

Forced degradation studies have demonstrated that Febantel is susceptible to degradation in the presence of a base.[2] The primary degradation product formed under alkaline hydrolysis is Des(methoxycarbonyl) Febantel (identified as DP-IV in the cited study). This reaction involves the selective hydrolysis of one of the methoxycarbonyl groups from the guanidino moiety of Febantel.

Figure 2: Formation of Des(methoxycarbonyl) Febantel from Febantel.

Experimental Protocol: Synthesis by Controlled Hydrolysis

This protocol describes a laboratory-scale method for the synthesis of Des(methoxycarbonyl) Febantel from Febantel, based on the principles of alkaline hydrolysis. This method is suitable for generating a reference standard for analytical purposes.

Materials:

-

Febantel (high purity)

-

Sodium hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Water (deionized)

-

Hydrochloric acid (HCl) (0.1 N)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

Procedure:

-

Dissolution: Prepare a stock solution of Febantel in methanol (e.g., 1 mg/mL).

-

Hydrolysis: In a reaction vessel, combine the Febantel stock solution with an equal volume of 0.1 N sodium hydroxide solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC to observe the formation of the Des(methoxycarbonyl) Febantel peak and the disappearance of the Febantel peak. The reaction time will need to be optimized, but based on forced degradation studies, significant conversion can be expected within 24 hours.[2]

-

Neutralization: Once the desired level of conversion is achieved, neutralize the reaction mixture to approximately pH 7 with 0.1 N hydrochloric acid.

-

Isolation: The product can be isolated by preparative HPLC or by extraction. For extraction, evaporate the methanol, and extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/water) or by column chromatography.

-

Characterization: Confirm the identity and purity of the isolated Des(methoxycarbonyl) Febantel using analytical techniques such as LC-MS, NMR, and FT-IR spectroscopy.

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of Des(methoxycarbonyl) Febantel.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for separating Des(methoxycarbonyl) Febantel from Febantel and other related substances.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol).[1][7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Febantel and Des(methoxycarbonyl) Febantel have significant absorbance (e.g., 240 nm or 292 nm).[7][8]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Figure 3: Typical HPLC workflow for the analysis of Des(methoxycarbonyl) Febantel.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural confirmation of Des(methoxycarbonyl) Febantel.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 389.4.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation. The fragmentation is likely to involve the loss of the methoxyacetyl group and cleavage around the guanidino moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the protons on the two phenyl rings.

-

Methoxyacetyl Group: A singlet for the methoxy protons (-OCH₃) around 3.4-3.6 ppm and a singlet for the methylene protons (-CH₂-) around 4.0-4.2 ppm.

-

Methoxycarbonyl Group: A singlet for the methoxy protons (-COOCH₃) around 3.7-3.9 ppm.

-

Amine/Amide Protons: Broad signals for the N-H protons, with chemical shifts that can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals for the amide and carbamate carbonyl carbons in the range of 150-170 ppm.

-

Guanidino Carbon: A signal for the central carbon of the guanidino group around 155-160 ppm.

-

Aromatic Carbons: Signals in the aromatic region (110-140 ppm).

-

Methoxy and Methylene Carbons: Signals for the methoxy and methylene carbons in the aliphatic region (50-75 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum of Des(methoxycarbonyl) Febantel is expected to show characteristic absorption bands for its functional groups.

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide and guanidino groups.

-

C=O Stretching: Strong absorption bands around 1650-1750 cm⁻¹ for the carbonyl groups of the amide and carbamate.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic rings.

Biological Context and Significance

Des(methoxycarbonyl) Febantel is primarily of interest as a process-related impurity and degradation product of Febantel. Its formation indicates the chemical instability of the parent drug under certain conditions. As part of a comprehensive drug safety assessment, the toxicological profile of significant impurities should be evaluated. While there is no specific toxicological data available for Des(methoxycarbonyl) Febantel in the public literature, its structural similarity to Febantel and other benzimidazoles warrants consideration.

The metabolic pathway of Febantel involves its conversion to fenbendazole and oxfendazole.[9] It is not currently established whether Des(methoxycarbonyl) Febantel is a significant metabolite in vivo.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the physical and chemical properties of Des(methoxycarbonyl) Febantel. The identification of this compound as a key degradation product of Febantel under alkaline conditions underscores the importance of controlling pH during manufacturing and formulation. The provided analytical and synthetic protocols offer a practical framework for researchers and quality control professionals.

Future research should focus on obtaining comprehensive experimental data for the isolated Des(methoxycarbonyl) Febantel, including definitive spectroscopic characterization (NMR, FT-IR), quantitative solubility studies in various pharmaceutical solvents, and a thorough toxicological evaluation. Such data will be invaluable for establishing appropriate specifications and ensuring the safety and quality of Febantel-containing veterinary products.

References

-

Characterization and toxicity evaluation of degradation products of febantel - ResearchGate. (URL: [Link])

-

Febantel-impurities | Pharmaffiliates. (URL: [Link])

-

Des(methoxycarbonyl) Febantel | C18H20N4O4S | CID 136219906 - PubChem. (URL: [Link])

-

UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - NIH. (URL: [Link])

-

Febantel EP Impurity C | CAS 43210-67-9 - Veeprho. (URL: [Link])

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P

-

Characterization and toxicity evaluation of degradation products of febantel. (URL: [Link])

-

HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet | Scilit. (URL: [Link])

-

Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate - PMC - NIH. (URL: [Link])

-

Chromatogram showing separation of febantel and its degradation... - ResearchGate. (URL: [Link])

-

COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (URL: [Link])

-

Comparative Analysis: NMR Methods for Fenbendazole Purity Testing - Fenbenqhp. (URL: [Link])

-

MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (URL: [Link])

-

A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed. (URL: [Link])

-

Analysis of solubility parameters of fenbendazole in pure and mixed solvents and evaluation of thermodynamic model - ResearchGate. (URL: [Link])

-

Investigation of Fenbendazole Solubility Using Particle Size Reduction Methods in the Presence of Soluplus® - PMC - NIH. (URL: [Link])

-

41-4-febantel.pdf. (URL: [Link])

-

Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling - MDPI. (URL: [Link])

-

Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid - Journal of Food and Drug Analysis. (URL: [Link])

-

(PDF) RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet - ResearchGate. (URL: [Link])

-

Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol | Request PDF - ResearchGate. (URL: [Link])

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])

-

Febantel solution - CRM LABSTANDARD. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Synthesis of Des(methoxycarbonyl) Febantel

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthesis pathway for Des(methoxycarbonyl) Febantel, a primary impurity and metabolite of the broad-spectrum anthelmintic drug, Febantel. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical reference standards, impurity profiling, and metabolic studies. The proposed synthesis leverages the controlled hydrolysis of Febantel, offering a direct and accessible route to this critical compound. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and emphasizes the analytical validation necessary for such a synthesis.

Introduction: The Significance of Des(methoxycarbonyl) Febantel

Febantel, a pro-benzimidazole anthelmintic, is widely used in veterinary medicine to treat a variety of parasitic infections.[1][2] Upon administration, Febantel undergoes metabolic transformation to its active metabolites, including fenbendazole and oxfendazole.[3][4] During the synthesis and storage of Febantel, and also through its metabolism, various impurities can arise. Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A, is a significant related substance that requires careful monitoring and characterization for quality control and regulatory purposes.[4][5] The availability of a pure reference standard of Des(methoxycarbonyl) Febantel is paramount for the accurate analytical validation of Febantel drug products. This guide, therefore, outlines a robust and reproducible synthesis pathway for obtaining this crucial reference material.

Strategic Approach: A Two-Step Synthesis Pathway

The synthesis of Des(methoxycarbonyl) Febantel can be strategically approached in two main stages, starting from readily available precursors. This pathway is designed for both efficiency and control, minimizing the formation of side products and simplifying purification.

Stage 1: Synthesis of the Precursor, Febantel. The initial phase involves the synthesis of the parent drug, Febantel. A well-established method for this is outlined in patent literature, providing a reliable foundation for producing the necessary starting material.[6]

Stage 2: Controlled Hydrolysis to Yield Des(methoxycarbonyl) Febantel. The second and final stage is the critical conversion of Febantel to its des(methoxycarbonyl) derivative. This is achieved through a controlled partial hydrolysis reaction, which selectively removes one of the methoxycarbonyl groups from the guanidine moiety of Febantel.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed two-step synthesis pathway from the key intermediates to the final product, Des(methoxycarbonyl) Febantel.

Figure 1: Proposed two-stage synthesis pathway for Des(methoxycarbonyl) Febantel.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of Febantel and its subsequent conversion to Des(methoxycarbonyl) Febantel.

Stage 1: Synthesis of Febantel

The synthesis of Febantel is well-documented in the patent literature.[6] The following protocol is an adapted summary of the key steps.

3.1.1. Synthesis of Key Intermediates

The synthesis of Febantel requires two primary intermediates:

-

O-methyl-isourea bis(methyl carbamate): This intermediate is prepared by reacting an O-methyl-isourea salt with a methylating agent for the carbamate formation.

-

acetamide: This aniline derivative is synthesized through a multi-step process typically starting from a commercially available substituted nitroaniline.

3.1.2. Condensation Reaction to Form Febantel

The final step in Febantel synthesis involves the condensation of the two key intermediates.

| Parameter | Value/Condition | Rationale |

| Reactants | O-methyl-isourea bis(methyl carbamate), acetamide | These are the essential building blocks for the Febantel molecule. |

| Solvent | Methanol or other suitable alcohol | Provides a good medium for the solubility of reactants and facilitates the reaction. |

| Catalyst | Acetic Acid or other organic acid | Catalyzes the condensation reaction, promoting the formation of the guanidine linkage. |

| Temperature | 30-50 °C | A moderate temperature is sufficient to drive the reaction to completion without significant degradation. |

| Reaction Time | 3-5 hours | Sufficient time for the reaction to proceed to a high conversion rate. |

| Work-up | Cooling, filtration, and washing | Standard procedures to isolate and purify the crude Febantel product. |

Experimental Workflow:

Figure 2: Experimental workflow for the synthesis of Febantel.

Stage 2: Synthesis of Des(methoxycarbonyl) Febantel via Controlled Hydrolysis

The key to synthesizing Des(methoxycarbonyl) Febantel lies in the selective hydrolysis of one of the two methoxycarbonyl groups of Febantel. This can be achieved under either acidic or basic conditions.[1]

3.2.1. Rationale for Controlled Hydrolysis

The two methoxycarbonyl groups on the guanidine moiety of Febantel are chemically similar, but a controlled, partial hydrolysis is feasible. By carefully controlling the reaction conditions (reagent concentration, temperature, and reaction time), it is possible to favor the mono-decarboxylation, yielding the desired product. Overly harsh conditions would lead to the removal of both groups or further degradation of the molecule.

3.2.2. Protocol for Acid-Catalyzed Hydrolysis

| Parameter | Value/Condition | Rationale |

| Starting Material | Febantel | The precursor molecule containing the target methoxycarbonyl groups. |

| Reagent | Dilute Hydrochloric Acid (e.g., 0.1 N HCl) | Provides the acidic environment necessary for hydrolysis. The concentration is kept low to control the reaction rate. |

| Solvent | Acetonitrile/Water mixture | A co-solvent system to ensure the solubility of Febantel while allowing for the aqueous hydrolysis reaction. |

| Temperature | Room Temperature to 40 °C | Mild heating can accelerate the reaction, but higher temperatures may lead to over-hydrolysis. |

| Reaction Time | 2-4 hours (monitored by HPLC) | The reaction should be carefully monitored to stop it at the optimal point of Des(methoxycarbonyl) Febantel formation. |

| Work-up | Neutralization, extraction, and purification | Essential steps to isolate the product from the reaction mixture and remove unreacted starting material and byproducts. |

Experimental Workflow:

Figure 3: Experimental workflow for the acid-catalyzed hydrolysis of Febantel.

Analytical Characterization and Validation

The successful synthesis of Des(methoxycarbonyl) Febantel must be confirmed through rigorous analytical characterization.

| Analytical Technique | Expected Outcome |

| HPLC | A single major peak with a retention time distinct from Febantel. Purity should be assessed by peak area percentage. |

| LC-MS/MS | Confirmation of the molecular weight of Des(methoxycarbonyl) Febantel (C18H20N4O4S, MW: 388.44 g/mol ). Fragmentation patterns can further confirm the structure.[5] |

| ¹H NMR and ¹³C NMR | The NMR spectra should be consistent with the structure of Des(methoxycarbonyl) Febantel, showing the absence of one methoxycarbonyl group's signals compared to the spectra of Febantel. |

| FT-IR | The infrared spectrum will show characteristic peaks for the functional groups present in the molecule, such as N-H, C=O, and C-S bonds. |

Conclusion

This technical guide has outlined a scientifically sound and practical pathway for the synthesis of Des(methoxycarbonyl) Febantel. By combining a well-established synthesis of the parent drug, Febantel, with a controlled hydrolysis step, researchers can reliably produce this important impurity reference standard. The provided protocols and analytical guidance are intended to serve as a valuable resource for professionals in the pharmaceutical industry, enabling more accurate quality control of Febantel and facilitating further research into its metabolic and degradation pathways.

References

- CN101412689A - Preparation of Febantel - Google P

-

Mahajan, A., Marathe, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127. (URL: [Link])

-

Foroumadi, A., Oboudiat, M., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry Letters, 16(5), 1164-1167. (URL: [Link])

- EMEA. (1999). Febantel, Fenbendazole and Oxfendazole (extension to all food producing species). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (URL: not available)

-

Wollweber, H., Kölling, H., et al. (1978). Febantel, a new broad-spectrum anthelminthic. Arzneimittel-Forschung, 28(11), 2193-2195. (URL: [Link])

-

Febantel-impurities | Pharmaffiliates. (URL: [Link])

-

INCHEM. (1991). Febantel (WHO Food Additives Series 29). (URL: [Link])

-

Traversa, D., et al. (2012). Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy. Parasites & Vectors, 5, 123. (URL: [Link])

-

Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2119. (URL: [Link])

-

Journal of Food and Drug Analysis. (2003). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid Phase Dispersion Extraction Technique and High-Performance Liquid Chromatography. (URL: [Link])

-

Galtier, P., et al. (1986). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Journal of Veterinary Pharmacology and Therapeutics, 9(3), 325-330. (URL: [Link])

-

Veeprho. Febantel EP Impurity A | CAS 92088-58-9. (URL: [Link])

-

Sławiński, J., et al. (2020). Synthesis of the Guanidine Derivative: N-{1][3][6]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2020(3), M1143. (URL: [Link])

-

Frontiers in Chemistry. (2023). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. (URL: [Link])

-

ResearchGate. (2020). Chromatogram showing separation of febantel and its degradation... (URL: [Link])

-

MDPI. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (URL: [Link])

-

MDPI. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. (URL: [Link])

-

ResearchGate. (2022). Deep eutectic solvent (DES) preparation conditions. (URL: [Link])

-

ResearchGate. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. (URL: [Link])

-

International Journal of Innovative Science and Research Technology. (2021). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of. (URL: [Link])

- Google Patents. (2013). CN103012233B - A kind of preparation method of N-(aminothio methyl)-5-oxo-1-propyl group-2-pyrrolidine acetamide. (URL: )

-

PubMed. (2023). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 733. Febantel (WHO Food Additives Series 29) [inchem.org]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. mdpi.com [mdpi.com]

- 6. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]

An In-Depth Technical Guide to Des(methoxycarbonyl) Febantel: Physicochemical Properties, Metabolic Fate, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Des(methoxycarbonyl) Febantel, a primary metabolite and significant impurity of the broad-spectrum anthelmintic drug Febantel, plays a crucial role in the pharmacokinetic and pharmacodynamic profile of its parent compound. This technical guide provides a comprehensive overview of Des(methoxycarbonyl) Febantel, focusing on its molecular characteristics, metabolic pathway, and the analytical methodologies essential for its detection and quantification. Understanding these aspects is paramount for researchers in veterinary medicine, drug metabolism, and pharmaceutical quality control to ensure the safety, efficacy, and quality of Febantel-based anthelmintic therapies. This document delves into the synthesis of its parent compound to provide context for its formation, explores its mechanism of action as a pro-drug, and details a robust analytical workflow for its isolation and analysis from biological matrices.

Core Molecular and Physicochemical Profile

Des(methoxycarbonyl) Febantel, systematically named Methyl [[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]carbamimidoyl]carbamate, is a key intermediate in the metabolic activation of Febantel.[1][2] Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀N₄O₄S | [1] |

| Molecular Weight | 388.44 g/mol | [1] |

| CAS Number | 92088-58-9 | [1] |

| Synonyms | Febantel EP Impurity A, Febantel Related Compound A | [1][2][3] |

The Metabolic Journey: From Febantel to Active Anthelmintics

Febantel itself is a pro-drug, meaning it is biologically inactive and requires metabolic conversion to exert its therapeutic effect.[4] The transformation of Febantel into its active metabolites, primarily fenbendazole and oxfendazole, is a critical process that underscores the importance of Des(methoxycarbonyl) Febantel.

The Febantel Metabolic Pathway

The metabolic cascade of Febantel is initiated in the host animal's body, where it undergoes cyclization to form fenbendazole, which can then be oxidized to oxfendazole.[5] Des(methoxycarbonyl) Febantel is a key, albeit transient, intermediate in this metabolic conversion. The general pathway can be visualized as follows:

Caption: Metabolic conversion of Febantel to its active metabolites.

Mechanism of Anthelmintic Action

The anthelmintic activity of the benzimidazole class of drugs, to which the metabolites of Febantel belong, is primarily attributed to their ability to disrupt the formation and function of microtubules within the parasitic cells.[6] Specifically, they bind to the protein tubulin, preventing its polymerization into microtubules.[7] This disruption has catastrophic consequences for the parasite, including the inability to absorb essential nutrients, leading to eventual starvation and death.[7] While Des(methoxycarbonyl) Febantel is a precursor, its intrinsic anthelmintic activity is considered negligible; its significance lies in its efficient conversion to the potent microtubule-disrupting agents, fenbendazole and oxfendazole.

Synthesis and Formation Context

While a direct, isolated synthesis of Des(methoxycarbonyl) Febantel is not commonly reported in the literature, its formation is an inherent aspect of Febantel synthesis and metabolism. Understanding the synthesis of Febantel provides the necessary context for the presence of Des(methoxycarbonyl) Febantel as an impurity.

A common synthetic route for Febantel involves the condensation of 2-methoxy-N-(2-amino-5-phenylthio)phenylacetamide with S-Methyl-N,N'-dimethoxycarbonyl isothiourea.[8] Variations of this synthesis exist, but all culminate in the formation of the Febantel molecule, with Des(methoxycarbonyl) Febantel potentially arising as a byproduct or an intermediate that has not fully reacted.[4][9]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Des(methoxycarbonyl) Febantel are crucial for both pharmacokinetic studies and for quality control of Febantel drug products where it is considered a specified impurity.[3] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for this purpose.[10][11][12][13]

Experimental Protocol: Extraction and HPLC-MS/MS Analysis from Plasma

This section outlines a robust, step-by-step protocol for the extraction and analysis of Des(methoxycarbonyl) Febantel from animal plasma, a common biological matrix for pharmacokinetic studies.

4.1.1. Materials and Reagents

-

Des(methoxycarbonyl) Febantel reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

-

Blank animal plasma

4.1.2. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol employs a combination of protein precipitation and liquid-liquid extraction to ensure a clean sample for analysis.

-

Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample. Spike with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of Des(methoxycarbonyl) Febantel standard solution.

-

Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Liquid-Liquid Extraction: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate). Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

4.1.3. HPLC-MS/MS Instrumental Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is typically employed to ensure the separation of the analyte from other matrix components and metabolites. A representative gradient is provided in the table below.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal for this analysis.

-

Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 150°C.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Des(methoxycarbonyl) Febantel and the internal standard should be determined and optimized for maximum sensitivity and specificity.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 7.0 | 90 |

| 7.1 | 10 |

| 10.0 | 10 |

4.1.4. Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data.[14][15] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of Des(methoxycarbonyl) Febantel in a biological matrix.

Caption: A schematic of the analytical workflow for Des(methoxycarbonyl) Febantel.

Conclusion

Des(methoxycarbonyl) Febantel is a pivotal molecule in the study of Febantel's pharmacology and pharmaceutical quality. Its role as a key metabolic intermediate necessitates a thorough understanding of its physicochemical properties and a reliable analytical framework for its quantification. The information and protocols presented in this technical guide provide a solid foundation for researchers and scientists working with Febantel and its metabolites. Future research may focus on the potential for direct synthesis of Des(methoxycarbonyl) Febantel as a reference standard and further elucidation of any intrinsic biological activity it may possess.

References

- CN101412689A - Preparation of Febantel - Google P

- How can Febantel be synthesized effectively? - FAQ - Guidechem. (URL not available)

- (PDF)

- The metabolism of benzimidazole anthelmintics - PubMed. (URL not available)

- A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed. (URL not available)

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (URL not available)

- Febantel EP Impurity A | CAS No: 92088-58-9. (URL not available)

- CN103181925A - Compound febantel gel and preparation method thereof - Google P

- HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet | Scilit. (URL not available)

- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PYRANTEL PAMOATE AND FEBANTEL IN AN ORAL DOSAGE FORM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL not available)

- UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - Frontiers. (URL not available)

- Febantel Related Compound A USP Reference Standard Sigma-Aldrich. (URL not available)

- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity | ACS Omega. (URL not available)

- Febantel EP Impurity A | CAS No- 92088-58-9 | Simson Pharma Limited. (URL not available)

- UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed. (URL not available)

- A Process For Preparation Of Febantel - Quick Company. (URL not available)

- Syntheses and anthelmintic activity of alkyl 5(6)-(substituted-carbamoyl)- and 5(6)-(disubstituted-carbamoyl)benzimidazole-2-carbamates and related compounds - PubMed. (URL not available)

- (PDF)

- DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE | Semantic Scholar. (URL not available)

- Febantel Impurity - Analytica Chemie. (URL not available)

- Febantel EP Impurity A | CAS 92088-58-9 - Veeprho. (URL not available)

- Fenbendazole - Wikipedia. (URL not available)

Sources

- 1. Febantel Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. A Process For Preparation Of Febantel [quickcompany.in]

- 5. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 7. Fenbendazole - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

- 9. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]

- 13. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet | Scilit [scilit.com]

- 15. ijpsr.com [ijpsr.com]

Topic: Des(methoxycarbonyl) Febantel versus Febantel: A Deep Dive into Their Chemical Differences and Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary medicine, Febantel stands out as a widely used broad-spectrum anthelmintic. Its classification as a pro-benzimidazole underscores the necessity of in-vivo metabolic processes to unlock its therapeutic potential. A comprehensive understanding of its metabolic pathways and the chemical entities involved is crucial for innovation in drug formulation and development. This guide provides a detailed comparative analysis of Febantel and its significant derivative, Des(methoxycarbonyl) Febantel, elucidating the nuanced chemical distinctions that govern their biological behavior.

Foundational Chemistry: Distinguishing the Core Structures

Febantel, with the chemical name N-[2-[[4-(phenylthio)phenyl]amino]-2-oxoethyl]-2,3-bis(methoxycarbonyl)guanidine, is a prodrug that, once administered, undergoes metabolic conversion to exert its anthelmintic effects.[1][2]

Des(methoxycarbonyl) Febantel is a derivative of Febantel, notable for the absence of one methoxycarbonyl group (-COOCH₃) from its guanidine moiety. This structural modification, while seemingly minor, significantly alters the molecule's physicochemical and, by extension, its biological properties. This compound is also recognized as impurity A of Febantel in the European Pharmacopoeia.[3]

Figure 1: Comparative chemical structures.

A Comparative Look at Physicochemical Properties

The structural variance between Febantel and Des(methoxycarbonyl) Febantel has a direct and predictable impact on their physicochemical characteristics. These properties are fundamental to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

| Property | Febantel | Des(methoxycarbonyl) Febantel | Significance in Drug Development |

| Molecular Formula | C₂₀H₂₂N₄O₆S[1][4] | C₁₉H₂₀N₄O₄S | This difference in elemental composition is foundational to all other property variations. |

| Molecular Weight | 446.48 g/mol [1][5] | 389.12 g/mol (approx.) | Molecular weight influences diffusion rates and transport across biological membranes. |

| LogP (Octanol/Water Partition Coefficient) | ~3.8[6] | Lower than Febantel (estimated) | LogP is a measure of lipophilicity. A lower LogP for the des(methoxycarbonyl) derivative suggests greater water solubility, which can enhance absorption. |

| Aqueous Solubility | 1-2 ppm at pH 5-9[7] | Higher than Febantel (inferred) | Increased solubility can lead to improved bioavailability for orally administered drugs. |

| Hydrogen Bond Acceptors | 8[6] | 6 (estimated) | The number of hydrogen bond acceptors can influence solubility and interactions with biological targets. |

| Hydrogen Bond Donors | 3[6] | 3 | The number of hydrogen bond donors also plays a role in solubility and biological interactions. |

Table 1: Comparative Physicochemical Properties.

The removal of the methoxycarbonyl group in Des(methoxycarbonyl) Febantel reduces its lipophilicity and is expected to increase its aqueous solubility. This is a critical factor in pharmaceutical formulation, where enhanced solubility can improve dissolution rates and, consequently, the overall bioavailability of the compound.

The Metabolic Transformation: From Prodrug to Active Agent

The therapeutic efficacy of Febantel is dependent on its conversion within the host's body to the active benzimidazole anthelmintics, Fenbendazole, and subsequently to Oxfendazole (the sulfoxide form).[1][2][8] This metabolic activation is a critical step in its mechanism of action.

The metabolic pathway involves the cyclization of Febantel to form Fenbendazole, a process that includes the cleavage of the methoxycarbonyl groups.[2][9]

Figure 2: Simplified metabolic activation of Febantel.

Des(methoxycarbonyl) Febantel can be formed as a degradation product under alkaline conditions, suggesting that it could also be a potential metabolite resulting from in-vivo hydrolysis.[3] The presence of esterase enzymes in the gastrointestinal tract and liver could facilitate the cleavage of a methoxycarbonyl group from Febantel, leading to the formation of Des(methoxycarbonyl) Febantel.

Experimental Protocol: Metabolite Identification

To definitively identify and quantify the in-vivo metabolites of Febantel, a structured experimental approach is necessary.

Figure 3: Workflow for Febantel metabolite profiling.

Methodology: In Vitro Metabolic Stability Assay

An in vitro assay using liver microsomes can be employed to investigate the formation of Des(methoxycarbonyl) Febantel.

-

Reaction Setup : A mixture containing liver microsomes, a NADPH-regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared in microcentrifuge tubes.

-

Pre-incubation : The mixture is pre-incubated at 37°C for a brief period to reach thermal equilibrium.

-

Initiation : The metabolic reaction is initiated by adding Febantel (typically dissolved in a small volume of an organic solvent like DMSO).

-

Time-course Sampling : Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) that contains an internal standard.

-

Sample Preparation : The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis : The supernatant is analyzed by a validated LC-MS/MS method to monitor the depletion of Febantel and the emergence of metabolites, including Fenbendazole and Des(methoxycarbonyl) Febantel. High-resolution mass spectrometry is particularly useful for identifying unknown metabolites.

Analytical Differentiation

The close structural similarity between Febantel and Des(methoxycarbonyl) Febantel demands high-resolution analytical techniques for their accurate identification and quantification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is effective for separating these compounds. A gradient elution using a mobile phase of acidified water and an organic modifier (like acetonitrile) is typically employed. Due to its increased polarity, Des(methoxycarbonyl) Febantel is expected to have a shorter retention time than Febantel.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides definitive identification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for generating protonated molecular ions [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Orbitrap or TOF) can determine the accurate mass and elemental composition, enabling clear differentiation between the two compounds based on their distinct molecular formulas.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides structural confirmation through characteristic fragmentation patterns. A key fragmentation to monitor for would be the loss of the methoxycarbonyl group.

-

Pharmacological and Toxicological Considerations

The primary pharmacological activity of Febantel is mediated through its conversion to Fenbendazole. Therefore, any metabolic pathway that diverts Febantel to Des(methoxycarbonyl) Febantel could theoretically reduce the amount of the parent drug available for the intended activation pathway, potentially impacting the drug's overall efficacy.

From a toxicological standpoint, it is essential to evaluate the safety profile of any significant metabolite. The formation and potential for accumulation of Des(methoxycarbonyl) Febantel should be considered and investigated during preclinical safety assessments.

Concluding Remarks

The chemical distinction between Febantel and Des(methoxycarbonyl) Febantel, centered on a single methoxycarbonyl group, has far-reaching consequences for their physicochemical properties, metabolic fate, and analytical profiles. For scientists in drug development, a deep understanding of these differences is not just an academic exercise but a practical necessity for designing more effective and safer anthelmintic drugs. The insights and methodologies outlined in this guide offer a robust framework for the comprehensive evaluation of Febantel and its derivatives, contributing to the ongoing advancement of veterinary pharmaceuticals.

References

-

INCHEM. (n.d.). Febantel (WHO Food Additives Series 29). Retrieved from [Link]

-

PubChem. (n.d.). Febantel. National Center for Biotechnology Information. Retrieved from [Link]

- Mahajan, A., Kumar, A., & Singh, S. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.

- Google Patents. (n.d.). CN101412689A - Preparation of Febantel.

-

Quick Company. (n.d.). A Process For Preparation Of Febantel. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Febantel. Retrieved from [Link]

-

MDPI. (2024). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Retrieved from [Link]

-

PubMed. (n.d.). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Retrieved from [Link]

-

MDPI. (2022). Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. Retrieved from [Link]

-

National Institutes of Health. (2024). Experimental Study on the Transport Properties of 12 Novel Deep Eutectic Solvents. Retrieved from [Link]

-

IntechOpen. (n.d.). Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents. Retrieved from [Link]

-

PharmaCompass. (n.d.). Febantel. Retrieved from [Link]

Sources

- 1. Febantel | Parasite | TargetMol [targetmol.com]

- 2. 733. Febantel (WHO Food Additives Series 29) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Febantel | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Febantel | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. fao.org [fao.org]

- 8. A Process For Preparation Of Febantel [quickcompany.in]

- 9. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]

An In-Depth Technical Guide to Des(methoxycarbonyl) Febantel: Discovery, Origin, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Febantel impurity, Des(methoxycarbonyl) Febantel, also known as Febantel Impurity A in the European Pharmacopoeia. The guide delves into the discovery and regulatory significance of this impurity, elucidates its likely origins within the manufacturing process of Febantel, and presents a detailed analytical methodology for its detection and quantification. By synthesizing information from patent literature, pharmacopoeial standards, and scientific publications, this document serves as a critical resource for professionals engaged in the development, manufacturing, and quality control of Febantel and related veterinary drug products.

Introduction: The Importance of Impurity Profiling in Veterinary Pharmaceuticals

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat a variety of parasitic infections in animals.[1] Chemically, it is a pro-benzimidazole, which, after administration, is metabolized into the active compounds fenbendazole and oxfendazole.[2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in APIs can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. Even in small quantities, impurities can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory agencies worldwide.

This guide focuses on a specific and significant impurity of Febantel: Des(methoxycarbonyl) Febantel. Understanding the origin and control of this impurity is paramount for ensuring the quality and consistency of Febantel API and its formulated products.

Discovery and Regulatory Status of Des(methoxycarbonyl) Febantel

Des(methoxycarbonyl) Febantel, as its name suggests, is a molecule of Febantel that has lost one of its methoxycarbonyl groups. Its formal chemical name is methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate.[3]

This compound is officially recognized as Febantel Impurity A in the European Pharmacopoeia (Ph. Eur.).[4] The inclusion of this impurity in a major pharmacopoeia underscores its significance and the necessity for its monitoring in Febantel drug substances. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a chemical reference standard (CRS) for "Febantel for system suitability," which is used in conjunction with the official monograph to ensure that analytical methods can adequately separate and control this and other related substances.[5][6]

The presence of a dedicated reference standard and its listing in the pharmacopoeia indicate that this impurity has been consistently observed in batches of Febantel and is considered a critical quality attribute to be controlled within defined limits.

The Origin of Des(methoxycarbonyl) Febantel: A Mechanistic Perspective

The formation of Des(methoxycarbonyl) Febantel is most plausibly linked to the synthesis of Febantel itself. By examining a common synthesis route, we can deduce the likely mechanistic origin of this impurity.

The Synthesis of Febantel

A documented synthesis of Febantel involves the condensation of 2-amino-5-thiophenyl-(2-methoxy)acetanilide with O-methyl-N,N'-bis(methoxycarbonyl)isourea .[2] This reaction is designed to introduce the bis(methoxycarbonyl)guanidino group onto the primary amine of the acetanilide derivative.

Proposed Formation Mechanism of the Impurity

The formation of Des(methoxycarbonyl) Febantel likely occurs as a result of an incomplete reaction or a side reaction during the synthesis. The starting material for the guanidinylation step, O-methyl-N,N'-bis(methoxycarbonyl)isourea, is itself synthesized from O-methylisourea and a methoxycarbonylating agent.[2] It is conceivable that a mono-methoxycarbonylated intermediate, O-methyl-N-(methoxycarbonyl)isourea , is also present or formed in situ.

If this mono-substituted isourea reacts with the 2-amino-5-thiophenyl-(2-methoxy)acetanilide, the resulting product would be Des(methoxycarbonyl) Febantel. This scenario represents an incomplete addition of the second methoxycarbonyl group to the isourea reagent.

Alternatively, the bis(methoxycarbonyl)isourea reagent could undergo partial hydrolysis or degradation under the reaction conditions, losing one of its methoxycarbonyl groups before or during the condensation with the acetanilide.

The following diagram illustrates the proposed synthetic pathway leading to both Febantel and the Des(methoxycarbonyl) Febantel impurity.

Figure 1: Proposed synthetic origin of Des(methoxycarbonyl) Febantel.

This impurity can also potentially arise from the degradation of Febantel under certain conditions, although its formation as a synthetic by-product is the more direct and likely origin. Forced degradation studies on Febantel have shown its susceptibility to hydrolysis, particularly under alkaline conditions, which could potentially lead to the cleavage of a methoxycarbonyl group.[3]

Analytical Characterization and Control

The control of Des(methoxycarbonyl) Febantel requires a robust and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.

Physicochemical Properties for Analytical Method Development

A comparison of the physicochemical properties of Febantel and its impurity is essential for developing a selective analytical method.

| Property | Febantel | Des(methoxycarbonyl) Febantel |

| Molecular Formula | C₂₀H₂₂N₄O₆S | C₁₈H₂₀N₄O₄S |

| Molecular Weight | 446.48 g/mol | 388.44 g/mol |

| IUPAC Name | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate |

| CAS Number | 58306-30-2 | 92088-58-9 |

Data sourced from PubChem and commercial suppliers.[3][7]

The removal of the methoxycarbonyl group (COOCH₃) results in a decrease in molecular weight and a change in polarity, which can be exploited for chromatographic separation.

Recommended HPLC-UV Protocol for the Determination of Des(methoxycarbonyl) Febantel

The following protocol is a recommended starting point for the development and validation of a stability-indicating HPLC method for the analysis of Febantel and its impurities, including Des(methoxycarbonyl) Febantel. This protocol is based on typical conditions reported for the analysis of Febantel and related benzimidazoles.[8][9]

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation:

-

A High-Performance Liquid Chromatograph equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 298 nm.[8]

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution: Prepare a stock solution of Febantel CRS and Des(methoxycarbonyl) Febantel CRS in the diluent. Further dilute to a suitable working concentration (e.g., 1 µg/mL for the impurity).

-

Sample Solution: Accurately weigh and dissolve the Febantel API sample in the diluent to a known concentration (e.g., 1 mg/mL).

-

-

System Suitability:

-

Inject a system suitability solution containing both Febantel and Des(methoxycarbonyl) Febantel to ensure adequate resolution between the two peaks (Resolution > 2.0).

-

Evaluate other system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.

-

-

Quantification:

-

The amount of Des(methoxycarbonyl) Febantel in the sample can be calculated using the response factor relative to Febantel or by using an external standard of the impurity.

-

The logical workflow for this analytical protocol is depicted in the following diagram:

Figure 2: Workflow for HPLC analysis of Des(methoxycarbonyl) Febantel.

Conclusion and Recommendations

Des(methoxycarbonyl) Febantel is a critical process-related impurity of the veterinary drug Febantel, officially recognized as Febantel Impurity A by the European Pharmacopoeia. Its origin is logically traced to the synthetic pathway of Febantel, likely arising from an incomplete reaction or the use of an incompletely derivatized reagent.

For drug development professionals and quality control scientists, the following recommendations are crucial:

-

Process Understanding and Control: A thorough understanding of the Febantel synthesis process is essential to identify and control the process parameters that may lead to the formation of this impurity. This may involve optimizing the stoichiometry of reagents, reaction times, and temperatures.

-

Analytical Method Validation: The provided HPLC protocol should be fully validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose, which includes specificity, linearity, accuracy, precision, and robustness.

-

Impurity Specification: A specification for Des(methoxycarbonyl) Febantel should be established for the Febantel drug substance, in line with pharmacopoeial requirements and supported by safety data.

-